3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile
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Overview
Description
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indenoquinoline core with nitrilopropyl and ethyl cyanide substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoquinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Nitrilopropyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a nitrilopropyl moiety.
Attachment of the Ethyl Cyanide Group: This can be done through a nucleophilic addition reaction, where the indenoquinoline derivative reacts with ethyl cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrilopropyl and ethyl cyanide groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indenoquinoline derivatives.
Scientific Research Applications
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit topoisomerases I and II.
Biological Research: The compound is used to study DNA binding affinity and antiproliferative activities against cancer cell lines.
Industrial Applications: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE involves:
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes crucial for DNA replication and transcription.
DNA Binding: It can intercalate into DNA, disrupting the DNA structure and function.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoxalin-11-one Derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
Fused Tetracyclic Quinoline Derivatives: These compounds also feature a quinoline core and exhibit diverse pharmacological properties.
Uniqueness
2-[11-(3-NITRILOPROPYL)-11H-INDENO[1,2-B]QUINOLIN-11-YL]ETHYL CYANIDE is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit both topoisomerases I and II makes it a promising candidate for anticancer research .
]quinoline derivatives as dual topoisomerases I/II inhibitors : Advancements in the synthesis of fused tetracyclic quinoline derivativesProperties
Molecular Formula |
C22H17N3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[11-(2-cyanoethyl)indeno[1,2-b]quinolin-11-yl]propanenitrile |
InChI |
InChI=1S/C22H17N3/c23-13-5-11-22(12-6-14-24)18-9-3-2-8-17(18)21-19(22)15-16-7-1-4-10-20(16)25-21/h1-4,7-10,15H,5-6,11-12H2 |
InChI Key |
BXGVHQYKSMWIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4C3(CCC#N)CCC#N |
Origin of Product |
United States |
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